LRRKtide
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Overview
Description
LRRKtide is a synthetic peptide substrate used primarily in the study of leucine-rich repeat kinase 2 (LRRK2) activity. The peptide sequence of this compound is derived from human ezrin, moesin, and radixin proteins, which are associated with the cytoskeleton . This compound is particularly valuable in research related to Parkinson’s disease, as mutations in LRRK2 are a known cause of this neurodegenerative disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
LRRKtide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The peptide sequence RLGRDKYKTLRQIRQ is assembled step-by-step on a solid resin support. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale HPLC systems are employed for purification. The final product is lyophilized to obtain a stable, dry powder that can be stored at -20°C .
Chemical Reactions Analysis
Types of Reactions
LRRKtide primarily undergoes phosphorylation reactions when used as a substrate for LRRK2 kinase. The peptide is phosphorylated at specific serine or threonine residues by LRRK2, which is a critical step in studying the kinase’s activity .
Common Reagents and Conditions
The phosphorylation of this compound is typically carried out in kinase buffer containing adenosine triphosphate (ATP) as the phosphate donor. The reaction conditions often include a pH of around 7.5, with magnesium ions (Mg²⁺) acting as cofactors .
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be detected and quantified using techniques such as mass spectrometry or phosphor imaging .
Scientific Research Applications
LRRKtide is widely used in scientific research to study the activity of LRRK2 kinase. This is particularly relevant in the context of Parkinson’s disease, where LRRK2 mutations are a common cause. Researchers use this compound to screen for potential LRRK2 inhibitors, which could serve as therapeutic agents for Parkinson’s disease . Additionally, this compound is used in high-throughput screening assays to evaluate the efficacy of various kinase inhibitors .
Mechanism of Action
The mechanism of action of LRRKtide involves its phosphorylation by LRRK2 kinase. LRRK2 is a multi-domain protein that includes a kinase domain responsible for transferring phosphate groups to specific serine or threonine residues on this compound . This phosphorylation event is crucial for studying the kinase’s activity and understanding its role in cellular processes such as vesicular trafficking, microtubule dynamics, and protein translation control .
Comparison with Similar Compounds
Similar Compounds
LRRK2-IN1: A potent and selective inhibitor of LRRK2 kinase activity.
CZC-25146: Another LRRK2 inhibitor with high specificity.
Staurosporine: A pan-kinase inhibitor that also affects LRRK2.
Uniqueness of LRRKtide
This compound is unique in its specific design as a substrate for LRRK2 kinase. Unlike inhibitors, which block kinase activity, this compound is used to measure and study the kinase’s activity directly. This makes it an invaluable tool in both basic research and drug discovery efforts targeting LRRK2 .
Properties
Molecular Formula |
C83H147N31O22 |
---|---|
Molecular Weight |
1931.3 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H147N31O22/c1-8-44(6)64(77(133)107-53(22-16-36-100-83(95)96)70(126)108-55(79(135)136)28-30-61(88)118)113-73(129)54(27-29-60(87)117)106-69(125)52(21-15-35-99-82(93)94)105-74(130)57(38-43(4)5)112-78(134)65(45(7)115)114-72(128)51(19-10-12-32-85)104-75(131)58(39-46-23-25-47(116)26-24-46)110-71(127)50(18-9-11-31-84)103-76(132)59(40-63(120)121)111-68(124)49(20-14-34-98-81(91)92)102-62(119)41-101-67(123)56(37-42(2)3)109-66(122)48(86)17-13-33-97-80(89)90/h23-26,42-45,48-59,64-65,115-116H,8-22,27-41,84-86H2,1-7H3,(H2,87,117)(H2,88,118)(H,101,123)(H,102,119)(H,103,132)(H,104,131)(H,105,130)(H,106,125)(H,107,133)(H,108,126)(H,109,122)(H,110,127)(H,111,124)(H,112,134)(H,113,129)(H,114,128)(H,120,121)(H,135,136)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChI Key |
MBUGSPDELVYCJP-JVMUIATRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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